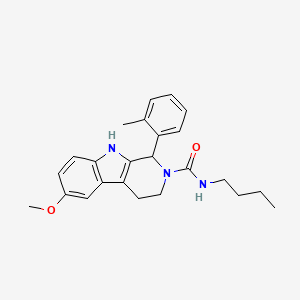![molecular formula C19H27N3S B4683774 3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4683774.png)
3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
説明
3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CM-3 or CMET, and it is a member of the triazole family of compounds.
科学的研究の応用
CM-3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, CM-3 has been shown to possess antifungal, antibacterial, and anticancer properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, CM-3 has been studied for its ability to enhance plant growth and protect against fungal infections. In materials science, CM-3 has been explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of CM-3 varies depending on its application. In medicinal chemistry, CM-3 has been shown to inhibit the growth of cancer cells and fungi by disrupting their cell membranes. It also inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. In agriculture, CM-3 has been shown to activate plant defense mechanisms and induce the production of phytohormones, which enhance plant growth and protect against fungal infections. In materials science, CM-3 has been explored for its ability to act as a ligand in metal coordination chemistry, which can lead to the development of new materials with unique properties.
Biochemical and Physiological Effects:
CM-3 has been shown to have a range of biochemical and physiological effects. In medicinal chemistry, CM-3 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. It has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, CM-3 has been shown to enhance plant growth and increase resistance to fungal infections. It has also been shown to increase the production of phytohormones, which can improve plant yield. In materials science, CM-3 has been explored for its ability to act as a ligand in metal coordination chemistry, which can lead to the development of new materials with unique properties.
実験室実験の利点と制限
One of the main advantages of using CM-3 in lab experiments is its availability and purity. The synthesis method has been optimized for high yield and purity, making CM-3 readily available for scientific research. CM-3 also has a wide range of potential applications, making it a versatile compound for researchers to explore. However, one limitation of using CM-3 is its potential toxicity. While CM-3 has been shown to be relatively safe in animal studies, more research is needed to fully understand its toxicity profile and potential side effects.
将来の方向性
There are many potential future directions for research on CM-3. In medicinal chemistry, further studies are needed to fully understand the anticancer, antifungal, and antibacterial properties of CM-3. In agriculture, more research is needed to explore the potential use of CM-3 as a plant growth enhancer and fungal inhibitor. In materials science, further studies are needed to explore the potential use of CM-3 as a ligand in metal coordination chemistry and the development of new materials with unique properties. Additionally, more research is needed to fully understand the toxicity profile and potential side effects of CM-3.
特性
IUPAC Name |
3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-15-7-6-10-17(13-15)14-23-19-21-20-18(22(19)2)12-11-16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJKYCPPYQDYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4683696.png)
![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4683699.png)
![N-[6-ethyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4683711.png)

![2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683718.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4683725.png)
![methyl 3-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4683733.png)
![8-ethyl-4-[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4683740.png)
![N,N'-(carbonyldi-4,1-phenylene)bis{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4683746.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4683754.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4683764.png)
![N-[1-(4-tert-butylphenyl)ethyl]nicotinamide](/img/structure/B4683768.png)
![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4683781.png)